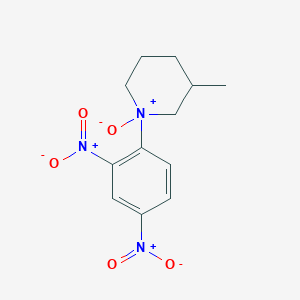
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the uncoupling of oxidative phosphorylation, resulting in the dissipation of the proton motive force and the inhibition of ATP synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
2,4-Dinitro-o-cresol: Used as a pesticide and herbicide
Uniqueness
Its combination of a piperidine ring with a 2,4-dinitrophenyl group and a methyl group sets it apart from other similar compounds, making it a valuable subject for further research and development .
Eigenschaften
CAS-Nummer |
110210-09-8 |
|---|---|
Molekularformel |
C12H15N3O5 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)-3-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H15N3O5/c1-9-3-2-6-15(20,8-9)12-5-4-10(13(16)17)7-11(12)14(18)19/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
NHHJSCAUWJYUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
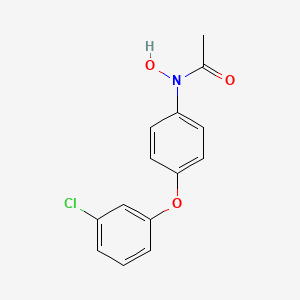

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)


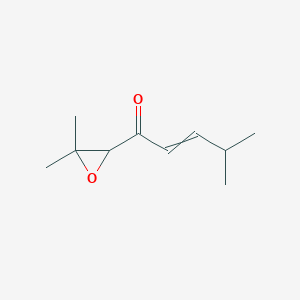
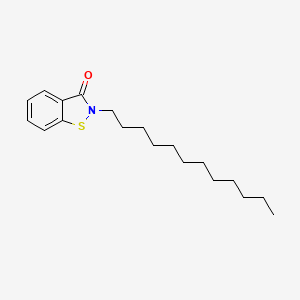
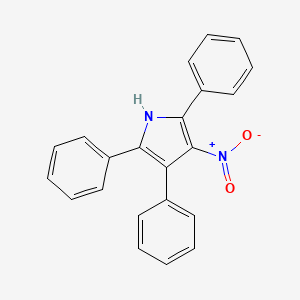

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
